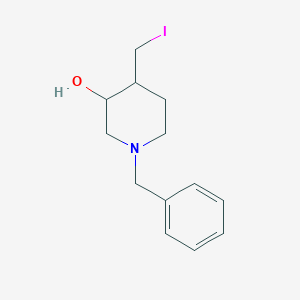
1-Benzyl-4-(iodomethyl)piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(iodomethyl)piperidin-3-ol is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities
Métodos De Preparación
The synthesis of 1-Benzyl-4-(iodomethyl)piperidin-3-ol typically involves several steps. One common method includes the iodination of 1-benzylpiperidin-3-ol. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent. The process requires careful monitoring to ensure the desired product is obtained in high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and consistency .
Análisis De Reacciones Químicas
1-Benzyl-4-(iodomethyl)piperidin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
1-Benzyl-4-(iodomethyl)piperidin-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-(iodomethyl)piperidin-3-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-Benzyl-4-(iodomethyl)piperidin-3-ol can be compared with other piperidine derivatives such as:
1-Benzylpiperidin-3-ol: Lacks the iodomethyl group, leading to different reactivity and biological activity.
4-Iodomethylpiperidine: Similar structure but without the benzyl group, affecting its chemical properties and applications.
Piperidine: The parent compound, which serves as a building block for various derivatives.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C13H18INO |
|---|---|
Peso molecular |
331.19 g/mol |
Nombre IUPAC |
1-benzyl-4-(iodomethyl)piperidin-3-ol |
InChI |
InChI=1S/C13H18INO/c14-8-12-6-7-15(10-13(12)16)9-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2 |
Clave InChI |
NMFPIQSNXSTFBH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(C1CI)O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


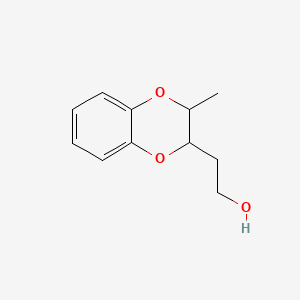
![8-(1-Methylethylidene)bicyclo[5.1.0]octane](/img/structure/B13952039.png)
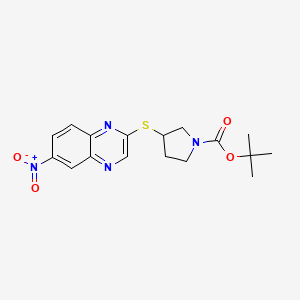

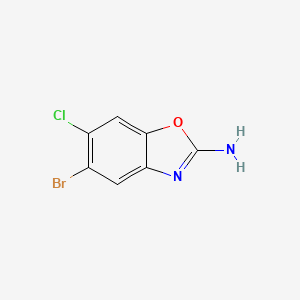
![5-Methyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13952061.png)
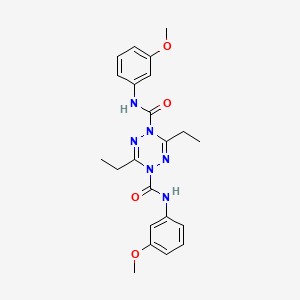
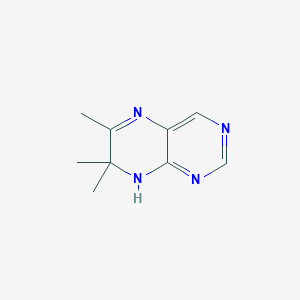

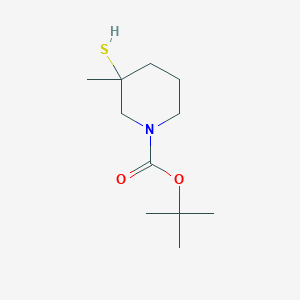

![6-Phenyl-5-[(1H-1,2,4-triazol-3-yl)azo]imidazo[2,1-b]thiazole](/img/structure/B13952108.png)

![7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13952113.png)
